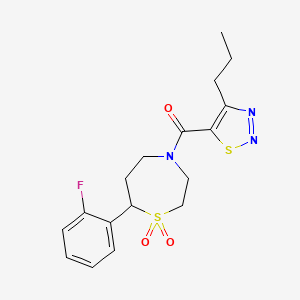

![molecular formula C15H10FN5 B2925164 7-(4-氟苯基)-2-(1H-吡咯-1-基)[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 338953-46-1](/img/structure/B2925164.png)

7-(4-氟苯基)-2-(1H-吡咯-1-基)[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential use in various applications . They are characterized by a fused ring structure and can exhibit a variety of properties depending on their specific substituents .

Synthesis Analysis

The synthesis of similar compounds, such as 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one, has been achieved through a simple synthetic method .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a fused-ring structure . The specific structure of “7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the arrangement of the substituents on the pyrazolo[1,5-a]pyrimidine core.Chemical Reactions Analysis

The chemical reactions involving these compounds would depend on their specific structure and substituents. For example, they can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework .Physical And Chemical Properties Analysis

These compounds can exhibit excellent thermal stability . For example, 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one have thermal decomposition temperatures of 325 °C and 291 °C, respectively .科学研究应用

抗癌潜力对氟化 7-芳基-2-吡啶基-6,7-二氢[1,2,4]三唑并[1,5-a][1,3,5]三嗪-5-胺的研究,包括类似于 7-(4-氟苯基)-2-(1H-吡咯-1-基)[1,2,4]三唑并[1,5-a]嘧啶的化合物,已证明对乳腺癌、结肠癌和肺癌细胞系具有有希望的抗增殖活性。这种活性表明该化合物在癌症研究和治疗中的潜在应用,突出了其超越基础化学的重要意义 (Dolzhenko et al., 2008)。

抗分枝杆菌活性一系列氟化 1,2,4-三唑并[1,5-a]嘧啶-6-羧酸衍生物,其结构类似于目标化合物,已被设计为氟喹诺酮类似物。这些衍生物对结核分枝杆菌表现出有效的抗分枝杆菌活性,其中一种化合物显着抑制细菌生长。这些发现强调了这些化合物在开发新型抗分枝杆菌疗法中的潜在用途 (Abdel-Rahman et al., 2009)。

荧光团开发创新研究导致了 [1,2,4]三唑并[1,5-a]嘧啶与吲哚和吡咯的 Rh(III) 催化的氧化 C-H/C-H 交叉偶联,促进了新型激发态分子内质子转移 (ESIPT) 荧光团的组装。这些发现表明在开发用于生物成像和传感器的新的荧光材料和工具中的应用 (Zhang et al., 2019)。

抗病毒研究基于 [1,2,4]三唑并[1,5-a]嘧啶骨架的化合物,包括修饰和衍生物,已显示出抑制流感病毒 RNA 聚合酶 PA-PB1 亚基异二聚体化的潜力。该活性为抗病毒药物开发提供了一个有希望的途径,突出了该化学框架在解决病毒感染方面的多功能性 (Massari et al., 2017)。

合成和药物化学[1,2,4]三唑并[1,5-a]嘧啶骨架因其广泛的药理活性而被广泛研究,包括抗癌、抗菌和抗结核作用。它被纳入多项临床试验和上市药物,突出了其在药物化学中的巨大潜力 (Merugu et al., 2022)。

作用机制

属性

IUPAC Name |

7-(4-fluorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN5/c16-12-5-3-11(4-6-12)13-7-8-17-14-18-15(19-21(13)14)20-9-1-2-10-20/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHNGVTYVXLERO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-fluorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-2-(2-(cyclopentylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2925090.png)

![rel-5-[(1R,2R)-2-methylcyclopropyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2925092.png)

![N-[1-(4-fluorophenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2925094.png)

![4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2925095.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2,2-trichloroacetate](/img/structure/B2925096.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2925097.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2925098.png)

![Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2925100.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2925101.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2925103.png)